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Compound of Interest

Compound Name:
1,2-Dimethyl-2-

piperidinecarboxylic acid

CAS No.: 1316224-65-3

Cat. No.: B1473482

Get Quote

Executive Summary
1,2-Dimethyl-2-piperidinecarboxylic acid (also known as

-dimethylpipecolic acid) is a quaternary amino acid characterized by a piperidine ring with a
methyl group on the nitrogen (position 1) and a geminal methyl/carboxyl pair at the alpha-
carbon (position 2).[1][2]

This structural arrangement creates a quaternary stereocenter, significantly restricting the

conformational flexibility of the peptide backbone when incorporated into sequences. It is

primarily utilized in drug discovery to:

Lock Bioactive Conformations: Restrict

and

torsion angles to stabilize helical or turn structures (e.g.,

-helix or
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-turn mimics).

Block Proteolysis: The steric bulk of the

-methyl group prevents enzymatic degradation by proteases.

Modulate Lipophilicity: The additional methyl groups increase the LogP compared to the

parent pipecolic acid, improving membrane permeability.

Chemical Identity & Structure
Nomenclature & Identification

Property Detail

IUPAC Name 1,2-Dimethylpiperidine-2-carboxylic acid

Common Names
-Methyl-

-methylpipecolic acid; 1,2-Dimethylpipecolic acid

CAS Number
1316224-65-3 (Generic/Racemic), 1706419-00-

2 (Specific Isomers)

Molecular Formula

Molecular Weight 157.21 g/mol

Chirality

Exists as (

) and (

) enantiomers due to the C2 stereocenter.[3]

Structural Analysis & Conformational Lock
The compound features a tetrasubstituted carbon at C2. In standard amino acids, the C

has a hydrogen atom. Here, the hydrogen is replaced by a methyl group.[4] This leads to the
Thorpe-Ingold effect (gem-dimethyl effect), which favors ring closure and specific torsion
angles.

The
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-methyl group adds further constraint by preventing hydrogen bonding at the nitrogen and
increasing steric clash with the preceding residue's carbonyl oxygen.
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Figure 1: Structural connectivity showing the quaternary center at C2 and the N-methylation

site. The interaction between the

-methyl and

-methyl groups restricts rotation, locking the conformation.

Physicochemical Properties[1][6][7][8][9][10]
The properties below are derived from structural analogues (2-methylpipecolic acid and

-methylpipecolic acid) due to the specific compound's rarity in bulk commercial catalogs.
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Property Value / Description

Physical State White crystalline solid (Zwitterionic form)

Melting Point >200°C (Decomposition typical for amino acids)

Solubility

Soluble in water, methanol; sparingly soluble in

ethanol; insoluble in non-polar solvents

(hexane).[5]

pKa (Acid)

~2.2 (Carboxyl group is more acidic due to

inductive effect of quaternary ammonium if

protonated)

pKa (Base)

~9.8 (Tertiary amine, slightly lower than

secondary amines due to steric hindrance to

solvation)

LogP
~0.5 - 1.0 (Estimated; more lipophilic than

pipecolic acid due to two methyl groups)

Isoelectric Point (pI) ~6.0

Synthesis & Manufacturing Strategies
Synthesis of quaternary amino acids is challenging due to the steric hindrance at the

-carbon. Two primary strategies are recommended for research-scale production.

Strategy A: -Methylation of 2-Methylpipecolic Acid
(Recommended)
This is the most reliable route if 2-methylpipecolic acid (a known natural product analogue) is

available.

Starting Material: 2-Methyl-2-piperidinecarboxylic acid (2-Methylpipecolic acid).

Reagent: Formaldehyde (

) and Sodium Cyanoborohydride (
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) or Formic Acid (Eschweiler-Clarke).

Mechanism: Reductive amination. The secondary amine is methylated to form the tertiary

amine.

Strategy B: -Alkylation of -Protected Pipecolic Acid
This route builds the quaternary center from the parent pipecolic acid.

Protection: Protect Nitrogen (e.g.,

-Boc-pipecolic acid methyl ester).

Enolization: Treat with a strong, non-nucleophilic base (e.g., KHMDS or LDA) at -78°C to

form the enolate.

Alkylation: Add Methyl Iodide (

). Note: This step is sterically demanding and may require specific additives (DMPU).

Deprotection &

-Methylation: Remove Boc, then

-methylate.

Experimental Protocols
Protocol 1: Synthesis via Reductive Amination (Strategy
A)
Target: 1,2-Dimethyl-2-piperidinecarboxylic acid from 2-methylpipecolic acid.

Reagents:

2-Methyl-2-piperidinecarboxylic acid (1.0 eq)

Formaldehyde (37% aq. solution, 5.0 eq)

Sodium Cyanoborohydride (
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, 2.0 eq)

Acetonitrile / Water (1:1 v/v)

Acetic Acid (to adjust pH)

Procedure:

Dissolution: Dissolve 2-methyl-2-piperidinecarboxylic acid (1 mmol) in

(10 mL).

pH Adjustment: Adjust pH to ~5-6 using glacial acetic acid. This facilitates iminium ion

formation without protonating the amine too strongly.

Addition: Add Formaldehyde solution. Stir for 15 minutes at room temperature.

Reduction: Cool to 0°C. Add

portion-wise over 10 minutes.

Safety Note:

generates HCN gas in strong acid; ensure proper ventilation and keep pH > 4.

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by

TLC (n-Butanol/AcOH/Water) or LC-MS.

Quenching: Quench with 1M HCl (carefully) to decompose excess hydride.

Purification: Concentrate in vacuo. Purify using Ion-Exchange Chromatography (Dowex

50W) or Preparative HPLC.

Elution: Elute with 1M

if using Dowex.

Protocol 2: Characterization Standards
To validate the structure, ensure the following signals are present in NMR:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1473482?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


1H NMR (

):

~3.0-3.5 ppm (Singlet, 3H):

-Methyl group.

~1.5 ppm (Singlet, 3H):

-Methyl group (C2-Me).

~1.6-2.5 ppm (Multiplets, 6H): Piperidine ring protons.

13C NMR:

Distinct quaternary carbon signal at ~65-70 ppm (C2).

Carbonyl signal at ~175 ppm (COOH).

Applications in Drug Discovery[5]
Peptidomimetics
Incorporating 1,2-dimethyl-2-piperidinecarboxylic acid into a peptide sequence creates a

"kink" or a rigid turn.

Helix Initiation: The steric bulk promotes the formation of

-helices or

-helices by restricting the conformational space of the preceding residues.

Beta-Turn Mimicry: Used in place of Proline to stabilize Type VI

-turns.

Proteolytic Stability
Peptides containing this residue are highly resistant to proteases (e.g., Trypsin, Chymotrypsin)

because the enzyme's active site cannot accommodate the steric bulk of the
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-methyl and

-methyl groups simultaneously. This extends the plasma half-life of peptide drugs.

Local Anesthetic Analogues
Structurally, this compound is the acid precursor to analogues of Mepivacaine and

Bupivacaine. While Mepivacaine is

-methyl-pipecolyl-2,6-xylidide (lacking the

-methyl), the introduction of the

-methyl group (as in this compound) would likely increase the duration of action and lipophilicity
of the resulting amide anesthetic, though potentially altering toxicity profiles.

Peptide Engineering Pharmacokinetics
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Figure 2: Functional impact of the compound in therapeutic development.
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(Note: Specific literature on the isolated 1,2-dimethyl derivative is sparse; references provided

cover the foundational chemistry of the class).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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